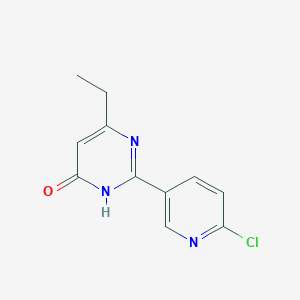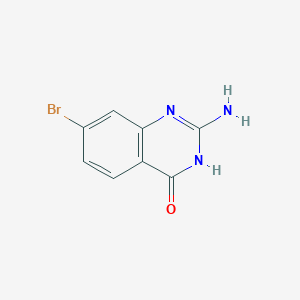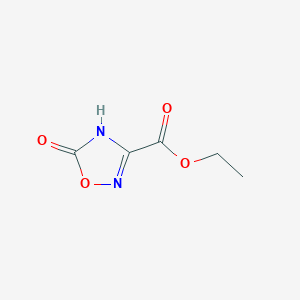
2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
概要
説明
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as refluxing, where the reaction mixture is boiled while being cooled, allowing the reaction to proceed at high temperatures without losing any of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include melting point, boiling point, density, and solubility .科学的研究の応用
Synthesis and Biological Activities
- Pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, including compounds structurally related to 2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one, have been synthesized and shown to possess moderate insecticidal and fungicidal activities (Zhu & Shi, 2011).
Theoretical Studies
- A theoretical study on a similar compound, 4-(2-chlorophenyl)-6-methyl-5-ethoxycaronyl-3,4-dihydropyrimidin-2-one, showed that its structure and charge distribution suggest potential biological activities due to its stability (Jin-guang, 2010).
Synthesis and Structure Analysis
- Another study focused on the synthesis and structural analysis of 3,4-dihydropyrimidin-2(1H)-one derivatives, highlighting the importance of hydrogen bonding and molecular packing, which could be relevant for understanding nucleic acid structures and their functions (Cheng et al., 2011).
Chemical Reactivity and Biological Evaluation
- Research on related pyrimidine derivatives examined their chemical reactivity and potential biological applications, indicating a diverse range of possible interactions and activities (Farouk et al., 2021).
作用機序
Target of Action
Similar compounds like imidacloprid and epibatidine have been found to interact with theCHRNA7-FAM7A fusion protein . This protein is a type of nicotinic acetylcholine receptor, which plays a crucial role in transmitting signals in the nervous system.
Biochemical Pathways
Similar compounds have been found to affect theneuro-active pathways . These pathways are crucial for transmitting signals in the nervous system and any alteration in these pathways can lead to significant downstream effects.
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit significanttwo-photon absorption , nonlinear refraction , and optical limiting under the CW regime . These properties suggest that the compound might have potential applications in the field of optoelectronics.
Action Environment
Similar compounds have been found to retain their degradation abilities over a wide range of ph and temperature . This suggests that the compound might be stable and effective under various environmental conditions.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission. The compound acts as an agonist, binding to these receptors and mimicking the action of acetylcholine, leading to the activation of downstream signaling pathways . Additionally, it has been shown to inhibit certain enzymes involved in metabolic processes, thereby affecting cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to upregulate the expression of genes involved in inflammatory responses, such as nuclear factor-κB (NF-κB) and tumor necrosis factor (TNF-α) . This upregulation can lead to increased production of pro-inflammatory cytokines, affecting cellular homeostasis and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to nicotinic acetylcholine receptors, leading to their activation and subsequent opening of ion channels . This results in an influx of calcium ions, which triggers a cascade of intracellular signaling events. Additionally, the compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . These interactions can lead to alterations in cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term exposure to the compound has been shown to result in sustained activation of signaling pathways and persistent changes in gene expression . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its pharmacological effects by modulating cellular signaling pathways . At higher doses, it can lead to adverse effects, including neurotoxicity and hepatotoxicity . These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, leading to its oxidation and subsequent formation of metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . It has been observed to localize in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors .
特性
IUPAC Name |
2-(6-chloropyridin-3-yl)-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-5-10(16)15-11(14-8)7-3-4-9(12)13-6-7/h3-6H,2H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWIEZHLQZFWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)


![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)
![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)
![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)


![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)


